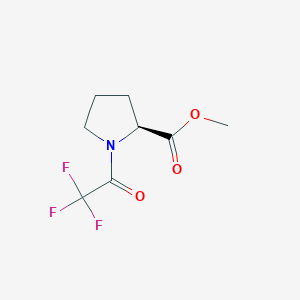

N-Tfa-L-proline methyl ester

Description

BenchChem offers high-quality N-Tfa-L-proline methyl ester suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-Tfa-L-proline methyl ester including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C8H10F3NO3 |

|---|---|

Molecular Weight |

225.16 g/mol |

IUPAC Name |

methyl (2S)-1-(2,2,2-trifluoroacetyl)pyrrolidine-2-carboxylate |

InChI |

InChI=1S/C8H10F3NO3/c1-15-6(13)5-3-2-4-12(5)7(14)8(9,10)11/h5H,2-4H2,1H3/t5-/m0/s1 |

InChI Key |

SZHIHLKFIRSJER-YFKPBYRVSA-N |

SMILES |

COC(=O)C1CCCN1C(=O)C(F)(F)F |

Isomeric SMILES |

COC(=O)[C@@H]1CCCN1C(=O)C(F)(F)F |

Canonical SMILES |

COC(=O)C1CCCN1C(=O)C(F)(F)F |

sequence |

P |

Origin of Product |

United States |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of N-Trifluoroacetyl-L-proline Methyl Ester

Executive Summary

This technical guide provides a comprehensive, field-proven methodology for the two-step synthesis of N-Trifluoroacetyl-L-proline methyl ester from the readily available chiral starting material, L-proline. This derivative is a valuable building block in synthetic organic chemistry, particularly in the construction of complex peptides and as a chiral auxiliary. The synthesis is bifurcated into two primary stages: the initial esterification of L-proline to its methyl ester hydrochloride, followed by the N-trifluoroacetylation of the resulting intermediate. This document elucidates the underlying chemical principles, provides detailed, self-validating experimental protocols, and offers expert insights into the critical parameters that ensure a high-yield, high-purity synthesis.

Strategic Overview: A Tale of Two Reactions

The conversion of L-proline to N-Tfa-L-proline methyl ester is most efficiently achieved sequentially. The rationale for this strategy is rooted in the differential reactivity of the functional groups and the practicality of the transformations.

-

Step 1: Esterification. The carboxylic acid is the more challenging group to modify directly without side reactions involving the secondary amine. Therefore, the initial step focuses on converting the carboxyl group to a methyl ester. We will employ an acid-catalyzed Fischer esterification, generating the L-proline methyl ester as its hydrochloride salt. This salt is a stable, crystalline solid, facilitating easy isolation and purification.

-

Step 2: N-Trifluoroacetylation. With the carboxyl group protected as an ester, the secondary amine of the proline ring is selectively acylated. Using the highly reactive trifluoroacetic anhydride (TFAA), we can efficiently introduce the trifluoroacetyl (Tfa) group. The hydrochloride salt from the previous step must first be neutralized in situ to liberate the free amine for acylation.

This strategic pathway prevents self-polymerization and other side reactions, ensuring a clean and efficient synthesis.

Logical Workflow Diagram

Caption: Overall synthetic workflow from L-proline to the final product.

Part I: Esterification of L-Proline

Mechanistic Insight & Reagent Selection

The esterification of an amino acid presents a unique challenge due to its zwitterionic nature in neutral conditions. To facilitate the reaction, a strong acid catalyst is required to protonate the carboxyl group, rendering it more electrophilic and susceptible to nucleophilic attack by the alcohol.

While bubbling dry HCl gas through methanol is a classic Fischer esterification method[1], it is operationally cumbersome and hazardous. A superior and more convenient approach involves the use of thionyl chloride (SOCl₂) in methanol.[2] Thionyl chloride reacts exothermically with methanol to generate hydrogen chloride (HCl) in situ, which serves as the necessary catalyst.[3] An additional benefit is the formation of sulfur dioxide (gas) and dimethyl sulfite, which helps to drive the equilibrium toward the product.[4] This method is efficient, high-yielding, and avoids the handling of HCl gas.

Detailed Experimental Protocol: L-Proline Methyl Ester Hydrochloride

Materials & Reagents:

| Reagent | MW ( g/mol ) | Molar Eq. | Quantity (for 10g scale) | Notes |

| L-Proline | 115.13 | 1.0 | 10.0 g (86.8 mmol) | Dry thoroughly before use. |

| Methanol (MeOH) | 32.04 | ~20 | 70 mL | Anhydrous grade. |

| Thionyl Chloride (SOCl₂) | 118.97 | 1.2 | 7.3 mL (104.2 mmol) | Use fresh, handle in a fume hood. |

| Diethyl Ether (Et₂O) | 74.12 | - | ~150 mL | Anhydrous grade, for precipitation. |

Procedure:

-

Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser (with a drying tube), add anhydrous methanol (70 mL).

-

Reagent Addition (Critical Step): Cool the flask to 0 °C in an ice-water bath. While stirring vigorously, add thionyl chloride (7.3 mL) dropwise via a syringe or dropping funnel over 20-30 minutes. Causality: This addition is highly exothermic. Slow, controlled addition is crucial to prevent a runaway reaction and excessive gas evolution.[4]

-

Substrate Addition: Once the addition is complete and the solution has stabilized, add L-proline (10.0 g) to the acidic methanol solution in one portion. The proline will dissolve as it reacts to form the hydrochloride salt.

-

Reaction: Remove the ice bath and heat the reaction mixture to reflux (approx. 65 °C). Maintain the reflux for 4-6 hours. Self-Validation: The reaction progress can be monitored by Thin Layer Chromatography (TLC) [Silica gel, Mobile Phase: Dichloromethane:Methanol (9:1), Stain: Ninhydrin]. The starting L-proline spot (near the baseline) should disappear and be replaced by a new, higher Rf spot for the ester.

-

Work-up & Isolation: After cooling to room temperature, concentrate the reaction mixture under reduced pressure using a rotary evaporator. This will yield a viscous, pale-yellow oil or a semi-solid residue.

-

Purification by Precipitation: To the residue, add anhydrous diethyl ether (~150 mL). Stir or sonicate the mixture vigorously. The L-proline methyl ester hydrochloride will precipitate as a white solid. Causality: The hydrochloride salt is ionic and insoluble in the non-polar ether, while any unreacted starting materials or byproducts may remain in solution.

-

Final Steps: Collect the white precipitate by vacuum filtration. Wash the solid with a small amount of cold diethyl ether to remove any residual impurities. Dry the product under vacuum to a constant weight. A typical yield is 12.5-13.5 g (87-94%).

Part II: N-Trifluoroacetylation

Mechanistic Insight & Reagent Selection

The N-trifluoroacetylation is the acylation of the secondary amine of the proline ring. The intermediate, L-proline methyl ester hydrochloride, must first be converted to its free amine form to act as a nucleophile. This is achieved by adding a non-nucleophilic organic base, such as triethylamine (Et₃N).

Trifluoroacetic anhydride (TFAA) is an exceptionally potent acylation reagent due to the strong electron-withdrawing nature of the two trifluoromethyl groups, which makes the carbonyl carbons highly electrophilic.[5][6] The reaction is rapid and generally clean. The triethylamine serves a dual purpose: it neutralizes the hydrochloride salt of the starting material and also scavenges the trifluoroacetic acid byproduct generated during the reaction.

Detailed Experimental Protocol: N-Tfa-L-proline Methyl Ester

Materials & Reagents:

| Reagent | MW ( g/mol ) | Molar Eq. | Quantity (for 12g scale) | Notes |

| L-Proline Methyl Ester HCl | 165.62 | 1.0 | 12.0 g (72.4 mmol) | From Part I. |

| Dichloromethane (DCM) | 84.93 | - | 150 mL | Anhydrous grade. |

| Triethylamine (Et₃N) | 101.19 | 2.2 | 22.2 mL (159.3 mmol) | Distill from CaH₂. |

| Trifluoroacetic Anhydride (TFAA) | 210.03 | 1.1 | 11.3 mL (79.6 mmol) | Use fresh, handle in a fume hood. |

Procedure:

-

Reaction Setup: In a 500 mL round-bottom flask equipped with a magnetic stir bar and a dropping funnel under an inert atmosphere (Nitrogen or Argon), suspend the L-proline methyl ester hydrochloride (12.0 g) in anhydrous dichloromethane (150 mL).

-

Amine Liberation: Cool the suspension to 0 °C in an ice-water bath. Add triethylamine (22.2 mL) dropwise over 10 minutes. Stir the mixture for an additional 20 minutes at 0 °C. A fine precipitate of triethylammonium chloride will form.

-

Acylation (Critical Step): Add trifluoroacetic anhydride (11.3 mL) dropwise via the dropping funnel over 20-30 minutes, maintaining the internal temperature below 5 °C. Causality: The acylation is very fast and exothermic. Slow addition prevents side reactions and ensures complete conversion.

-

Reaction Completion: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 1-2 hours. Self-Validation: Monitor the reaction by TLC [Silica gel, Mobile Phase: Hexanes:Ethyl Acetate (3:1)]. The ninhydrin-active starting material spot should disappear completely.

-

Aqueous Work-up: Transfer the reaction mixture to a separatory funnel. Wash the organic layer sequentially with 1M HCl (2 x 50 mL), saturated aqueous NaHCO₃ solution (2 x 50 mL), and finally with brine (1 x 50 mL). Causality: The acid wash removes excess triethylamine, the bicarbonate wash removes excess TFAA and trifluoroacetic acid, and the brine wash removes residual water.

-

Isolation & Purification: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure. The crude product, a pale-yellow oil, can be purified by vacuum distillation or flash column chromatography to yield the final N-Tfa-L-proline methyl ester. A typical yield is 15.0-16.5 g (86-95%).

Chemical Reaction Scheme

Caption: The two-step chemical transformation from starting material to final product.

References

- A kind of synthetic method of L prolineamides.

-

Synthesis of L-proline, methyl ester. PrepChem.com. [Link]

- Method for purifying L-prolinamide.

-

L-Proline Esterification Discussion. Sciencemadness Discussion Board. [Link]

-

A Convenient Synthesis of Amino Acid Methyl Esters. Molecules (Journal), via PMC. [Link]

- The preparation method of proline esters hydrochlorate.

-

Synthesis of Trifluoroacetamidoketones by Acylation of Ferrocene with In Situ Protected Amino Acids. The Journal of Organic Chemistry, via PMC. [Link]

-

Trifluoroacetic Anhydride as an Activator in the Acylation of Aryl Methyl Ketones with Carboxylic Acids. ResearchGate. [Link]

-

Application of Thionyl Chloride-Alcohol System in Organic Synthesis. ResearchGate. [Link]

- Method for producing amino acid ester hydrochloride.

-

The Use of Trifluoroacetyl as an N‐ and O‐Protecting Group during the Synthesis of Energetic Compounds. ResearchGate. [Link]

-

N-(Trifluoroacety1)-a-amino Acid Chlorides as Chiral Reagents for Friedel-Crafts Synthesis. ACS Publications. [Link]

-

Synthesis and characterization of some new dipeptide derivatives. International Journal of Current Research and Review. [Link]

Sources

Technical Monograph: N-Tfa-L-Proline Methyl Ester

Topic: CAS number for N-Tfa-L-proline methyl ester. Content Type: In-depth technical guide.

CAS Registry Number: 715-58-2[1][2][3]

Executive Summary

N-Tfa-L-proline methyl ester (Methyl N-trifluoroacetyl-L-prolinate) is a volatile, non-polar derivative of the amino acid L-proline. It serves as a critical intermediate in organic synthesis and a standard analyte in gas chromatography (GC) for the resolution of amino acid enantiomers. By masking both the carboxylic acid (as a methyl ester) and the secondary amine (as a trifluoroacetamide), this compound exhibits significantly reduced hydrogen bonding potential compared to its parent amino acid, rendering it suitable for volatilization without thermal degradation.

This guide details the chemical identity, validated synthesis protocols, and analytical utility of N-Tfa-L-proline methyl ester, specifically designed for researchers in peptide chemistry and chromatographic method development.

Chemical Identity & Physical Properties[1][2][3][4][5][6][7][8]

| Property | Data |

| CAS Registry Number | 715-58-2 |

| IUPAC Name | Methyl (2S)-1-(2,2,2-trifluoroacetyl)pyrrolidine-2-carboxylate |

| Synonyms | N-Trifluoroacetyl-L-proline methyl ester; Methyl N-Tfa-L-prolinate |

| Molecular Formula | C₈H₁₀F₃NO₃ |

| Molecular Weight | 225.17 g/mol |

| Physical State | Colorless to pale yellow oil / Low-melting solid |

| Solubility | Soluble in CH₂Cl₂, CHCl₃, MeOH, EtOAc; Insoluble in water |

| Boiling Point | Volatile under vacuum; Vapor pressure data available for range 303–523 K [1] |

| Chirality | L-isomer (S-configuration) |

Synthesis & Production Protocols

The synthesis of N-Tfa-L-proline methyl ester is a two-step sequence starting from L-proline. This protocol ensures high enantiomeric purity by avoiding racemization-prone conditions.

Step 1: Methyl Esterification (Fischer Esterification)

Transformation of L-Proline to L-Proline Methyl Ester Hydrochloride.

-

Reagents: L-Proline, Methanol (anhydrous), Thionyl Chloride (SOCl₂).

-

Mechanism: Acid-catalyzed nucleophilic acyl substitution.

-

Protocol:

-

Suspend L-Proline (10 g, 86.9 mmol) in anhydrous Methanol (100 mL) at 0°C.

-

Dropwise add Thionyl Chloride (7.6 mL, 104 mmol) over 30 minutes. Caution: Exothermic reaction with HCl gas evolution.

-

Allow the mixture to warm to room temperature (RT) and reflux for 3 hours.

-

Concentrate in vacuo to yield L-Proline methyl ester hydrochloride (CAS 2133-40-6) as a white crystalline solid.

-

Validation: Check melting point (approx. 70-71°C) [2].

-

Step 2: N-Trifluoroacetylation

Protection of the secondary amine with a trifluoroacetyl group.

-

Reagents: L-Proline Methyl Ester HCl (from Step 1), Trifluoroacetic Anhydride (TFAA), Triethylamine (TEA), Dichloromethane (DCM).

-

Protocol:

-

Dissolve L-Proline methyl ester hydrochloride (10 g, 60.4 mmol) in dry DCM (150 mL).

-

Add Triethylamine (18.5 mL, 133 mmol, 2.2 eq) and cool to 0°C.

-

Dropwise add Trifluoroacetic Anhydride (9.3 mL, 66.4 mmol, 1.1 eq) under inert atmosphere (N₂).

-

Stir at 0°C for 1 hour, then warm to RT and stir for 2 hours.

-

Work-up: Wash organic layer with 1M HCl (2x), saturated NaHCO₃ (2x), and Brine.

-

Dry over anhydrous Na₂SO₄, filter, and concentrate to yield N-Tfa-L-proline methyl ester (CAS 715-58-2) as a clear oil.

-

Synthesis Workflow Diagram

Figure 1: Step-wise chemical synthesis pathway converting L-Proline to its N-Tfa methyl ester derivative.

Analytical Applications

Gas Chromatography (GC) of Amino Acids

N-Tfa-L-proline methyl ester is the archetypal "derivatized amino acid" for GC analysis. Amino acids are zwitterionic and non-volatile; derivatization is mandatory for gas-phase analysis.

-

Volatility Mechanism: The methyl ester caps the carboxylic acid (removing H-bond donation/acceptance), while the trifluoroacetyl group caps the amine (removing H-bond donation) and introduces fluorine atoms, which significantly increase volatility and electron capture detector (ECD) sensitivity.

-

Chiral Resolution: This derivative is used on chiral stationary phases (e.g., Chirasil-Val) to determine the enantiomeric excess (ee) of proline samples. The rigid pyrrolidine ring of the proline core, combined with the bulky Tfa group, provides excellent chiral recognition capabilities [3].

Derivatization Logic Diagram

Figure 2: Logical flow of derivatization rendering L-Proline suitable for Gas Chromatography.

Quality Control & Validation

To ensure the integrity of the synthesized or purchased material, the following spectral signatures should be verified:

-

1H NMR (CDCl₃):

-

δ 3.75 (s, 3H, -OCH₃).

-

δ 4.5-4.6 (m, 1H, α-CH).

-

Distinct multiplets for the pyrrolidine ring protons (β, γ, δ) between 1.9–3.8 ppm.

-

-

IR Spectroscopy:

-

Strong Carbonyl (C=O) stretch (Ester) ~1745 cm⁻¹.

-

Strong Carbonyl (C=O) stretch (Amide) ~1690 cm⁻¹.

-

C-F stretch ~1100-1200 cm⁻¹.

-

-

Mass Spectrometry (EI):

-

Molecular ion [M]+ at m/z 225.

-

Fragment [M - COOCH₃]+ (loss of ester group) is a common base peak.

-

References

-

Dykyj, J., Repas, M., Svoboda, J. (1979). Vapor Pressure of Organic Compounds. CiteSeerX Data. Available at: [Link]

-

Schurig, V. (2001). Separation of enantiomers by gas chromatography. Journal of Chromatography A, 906(1-2), 275-299. Available at: [Link]

-

BuyersGuideChem. (2025). N-Tfa-L-proline methyl ester Properties and Suppliers. Available at: [Link]

Sources

A Comprehensive Spectroscopic Guide to N-Trifluoroacetyl-L-proline Methyl Ester: Elucidating Molecular Structure for Advanced Research

This technical guide provides an in-depth analysis of the spectroscopic data for N-Tfa-L-proline methyl ester, a key chiral building block and derivative of the amino acid proline. Understanding the precise spectroscopic signature of this compound is paramount for researchers in peptide synthesis, drug discovery, and materials science, ensuring purity, confirming identity, and elucidating reaction outcomes. This document synthesizes data from Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS), offering not just the data itself, but the underlying principles and field-proven methodologies for its acquisition and interpretation.

Molecular Structure and Its Spectroscopic Implications

N-Trifluoroacetyl-L-proline methyl ester possesses a unique combination of functional groups that give rise to a distinct and interpretable spectroscopic fingerprint. The rigid pyrrolidine ring of the proline backbone, the electron-withdrawing trifluoroacetyl (Tfa) group, and the methyl ester each contribute characteristic signals. The presence of the bulky and electronegative Tfa group on the nitrogen atom restricts rotation around the amide bond, which can lead to the observation of rotamers (conformational isomers) in NMR spectroscopy, often visible as doubled sets of peaks for adjacent protons and carbons.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the complete structural elucidation of N-Tfa-L-proline methyl ester in solution. Due to the potential for cis-trans isomerism about the amide bond, spectra can be complex, showing two distinct sets of signals for the major and minor rotamers. The data presented here will focus on the major isomer, with the understanding that minor isomer peaks may also be present.

Proton (¹H) NMR Spectroscopy

The ¹H NMR spectrum provides information on the chemical environment and connectivity of the hydrogen atoms in the molecule. The electron-withdrawing effects of the trifluoroacetyl and methyl ester groups significantly influence the chemical shifts of the proline ring protons.

| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| Hα (C2-H) | ~4.5 - 4.7 | dd | ~8.5, 3.5 |

| Hδ (C5-H) | ~3.6 - 3.8 | m | - |

| Hβ (C3-H) | ~2.2 - 2.4 | m | - |

| Hγ (C4-H) | ~1.9 - 2.1 | m | - |

| -OCH₃ | ~3.75 | s | - |

-

Expert Interpretation : The α-proton (Hα) is the most deshielded proton on the pyrrolidine ring due to its proximity to both the nitrogen of the amide and the carbonyl of the ester. The methyl ester protons appear as a sharp singlet, a characteristic signal for this group. The remaining ring protons (Hβ, Hγ, Hδ) present as complex multiplets due to spin-spin coupling with each other.

Carbon-¹³C NMR Spectroscopy

The ¹³C NMR spectrum reveals the chemical environment of each carbon atom. The carbonyl carbons of the amide and ester groups are highly deshielded and appear significantly downfield. The trifluoromethyl group's carbon will appear as a quartet due to coupling with the three fluorine atoms.

| Carbon Assignment | Chemical Shift (δ, ppm) |

| C=O (Ester) | ~172 |

| C=O (Amide) | ~168 |

| -CF₃ | ~116 (q, ¹JCF ≈ 288 Hz) |

| Cα (C2) | ~59 |

| -OCH₃ | ~52 |

| Cδ (C5) | ~47 |

| Cβ (C3) | ~29 |

| Cγ (C4) | ~24 |

-

Expert Interpretation : The presence of two distinct carbonyl signals is a key feature, confirming the presence of both the ester and the amide functionalities. The quartet signal for the trifluoromethyl carbon is an unambiguous indicator of the N-Tfa group.[1]

Infrared (IR) Spectroscopy

Infrared spectroscopy is a rapid and effective method for identifying the key functional groups within a molecule. For N-Tfa-L-proline methyl ester, the IR spectrum is dominated by strong absorptions from the carbonyl groups and the C-F bonds of the trifluoroacetyl group.

| Wavenumber (cm⁻¹) | Functional Group Assignment | Intensity |

| ~1745 | C=O Stretch (Ester) | Strong |

| ~1680 | C=O Stretch (Amide I) | Strong |

| ~1210, ~1160 | C-F Stretch | Strong, Broad |

| ~1180 | C-O Stretch (Ester) | Strong |

-

Expert Interpretation : The presence of two strong, distinct carbonyl peaks is the most telling feature of the IR spectrum, immediately confirming the molecule as an N-acylated amino acid ester.[2] The very strong and often broad absorptions in the 1100-1250 cm⁻¹ region are characteristic of C-F stretching vibrations, providing definitive evidence for the trifluoroacetyl group.[3]

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass and fragmentation pattern of the molecule, confirming its molecular weight and offering further structural insights. Electrospray ionization (ESI) is a soft ionization technique well-suited for this type of molecule.

| Ion | Calculated m/z | Observed m/z |

| [M+H]⁺ | 226.0686 | ~226.1 |

| [M+Na]⁺ | 248.0505 | ~248.1 |

-

Molecular Formula : C₈H₁₀F₃NO₃

-

Exact Mass : 225.0613

-

Expert Interpretation & Fragmentation : The primary ions observed in a positive-ion ESI-MS experiment will be the protonated molecule [M+H]⁺ and the sodium adduct [M+Na]⁺. High-resolution mass spectrometry (HRMS) can confirm the elemental composition to within a few parts per million. Under more energetic conditions (e.g., tandem MS or electron ionization), characteristic fragmentation patterns would include the loss of the methoxy group (-OCH₃, 31 Da), the carbomethoxy group (-COOCH₃, 59 Da), and the trifluoroacetyl group (-COCF₃, 97 Da).

Experimental Protocols: A Self-Validating Workflow

The following protocols are designed to ensure high-quality, reproducible data. Each step is chosen to minimize ambiguity and artifacts, leading to a self-validating analytical process.

Workflow for Spectroscopic Analysis

Caption: Overall workflow for the spectroscopic characterization of a small molecule.

Protocol 1: Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Rationale : Deuterated solvents are used to avoid large solvent signals in the ¹H NMR spectrum. A sufficient concentration is necessary for a good signal-to-noise ratio, especially for ¹³C NMR.[4]

-

Sample Preparation : Weigh 5-10 mg of N-Tfa-L-proline methyl ester for ¹H NMR (20-50 mg for ¹³C NMR) and dissolve it in 0.6-0.7 mL of deuterated chloroform (CDCl₃) or another suitable deuterated solvent.[4]

-

Transfer : Transfer the solution to a clean, dry 5 mm NMR tube.

-

Instrument Setup : Insert the sample into the NMR spectrometer.

-

Locking and Shimming : Lock onto the deuterium signal of the solvent and shim the magnetic field to achieve optimal homogeneity.

-

Acquisition :

-

Acquire a ¹H NMR spectrum using a standard pulse program. A spectral width of 10-12 ppm is typically sufficient.

-

Acquire a proton-decoupled ¹³C NMR spectrum. A spectral width of 200-220 ppm is generally required.

-

-

Processing : Apply Fourier transform, phase correction, and baseline correction to the acquired Free Induction Decays (FIDs) to obtain the final spectra. Reference the spectra to the residual solvent peak or an internal standard (e.g., TMS).

Protocol 2: Fourier-Transform Infrared (FTIR) Spectroscopy

-

Rationale : Attenuated Total Reflectance (ATR) is a modern, rapid technique that requires minimal to no sample preparation.[5] A background scan is critical to subtract the spectral contributions of the atmosphere (CO₂, H₂O) and the ATR crystal itself.[6]

-

Instrument Preparation : Ensure the ATR crystal (typically diamond or germanium) is clean.

-

Background Scan : Acquire a background spectrum of the empty ATR crystal. This will be automatically subtracted from the sample spectrum.

-

Sample Application : Place a small amount (a single drop or a few crystals) of N-Tfa-L-proline methyl ester directly onto the center of the ATR crystal.

-

Apply Pressure : Use the instrument's pressure arm to ensure good contact between the sample and the crystal.

-

Sample Scan : Acquire the sample spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio over a range of 4000-400 cm⁻¹.

-

Cleaning : Clean the crystal surface thoroughly with a suitable solvent (e.g., isopropanol or acetone) and a soft tissue.

Protocol 3: Electrospray Ionization Mass Spectrometry (ESI-MS)

-

Rationale : ESI is a soft ionization technique ideal for polar molecules. Samples must be dilute to prevent signal suppression and contamination of the instrument.[7] Volatile solvents are required for efficient spray formation.

-

Stock Solution Preparation : Prepare a stock solution of the sample at approximately 1 mg/mL in a volatile solvent like methanol or acetonitrile.

-

Working Solution Preparation : Take 10 µL of the stock solution and dilute it with 1 mL of the same solvent (or a mixture, e.g., 50:50 acetonitrile:water) to a final concentration of ~10 µg/mL.[7] A small amount of formic acid (0.1%) can be added to promote protonation ([M+H]⁺ formation).

-

Sample Infusion : Introduce the working solution into the ESI-MS instrument via direct infusion using a syringe pump or through an HPLC system.

-

Data Acquisition : Acquire the mass spectrum in positive ion mode over a relevant m/z range (e.g., 100-500 amu).

-

Calibration : Ensure the instrument is properly calibrated to allow for accurate mass determination.

Key Spectroscopic Features and Their Structural Origins

Caption: Key functional groups and their corresponding spectroscopic signals.

References

-

Capon, R. J., et al. (2021). N-Amino-l-Proline Methyl Ester from an Australian Fish Gut-Derived Fungus: Challenging the Distinction between Natural Product and Artifact. Marine Drugs. Available at: [Link]

-

Davies, M. J., et al. (2019). Oxidative damage of proline residues by nitrate radicals (NO3•): A kinetic and product study. Royal Society of Chemistry. Available at: [Link]

-

Parrish, J. P. (n.d.). Gas chromatography and mass spectrometry of n-trifluoro-acetyl amino acid isopropyl. NASA Technical Reports Server. Available at: [Link]

-

SpectraBase. (n.d.). L-Proline methyl ester hydrochloride - Optional[1H NMR] - Spectrum. Available at: [Link]

-

Beck, A. K., et al. (1995). SYNTHESIS OF (S)-2-METHYLPROLINE: A GENERAL METHOD FOR THE PREPARATION OF α-BRANCHED AMINO ACIDS. Organic Syntheses. Available at: [Link]

-

Royal Society of Chemistry. (n.d.). NMR spectroscopy of small molecules in solution. Books Gateway. Available at: [Link]

-

MSE 364/METE 358 Laboratory Manual. (n.d.). Lab 9 – Fourier Transform Infrared (FTIR) Spectroscopy. KNUST. Available at: [Link]

-

Kruve, A., et al. (2015). Development of amino acid derivatization reagents for liquid chromatography electrospray ionization mass spectrometric analysis and ionization efficiency measurements. ResearchGate. Available at: [Link]

-

Springer Nature Experiments. (n.d.). NMR Protocols and Methods. Available at: [Link]

-

Kruve, A., et al. (2015). Development of amino acid derivatization reagents for liquid chromatography electrospray ionization mass spectrometric analysis and ionization efficiency measurements. PubMed. Available at: [Link]

-

ResearchGate. (n.d.). 13C NMR spectra of n-ethylanilinium TFA. Available at: [Link]

-

PubChem. (n.d.). Proline, N-(trifluoroacetyl)-, ethyl ester. National Center for Biotechnology Information. Available at: [Link]

-

NMR Sample Preparation Guidelines. (n.d.). NMR Sample Preparation Guidelines. Available at: [Link]

-

Bruker. (n.d.). Fourier Transform Infrared Spectroscopy. Available at: [Link]_ expts/ftir/ftir_bkgd.pdf

-

NIST. (n.d.). L-Proline, 1-methyl-, methyl ester. NIST WebBook. Available at: [Link]

-

Mohan, S., & Sundaraganesan, N. (2007). FT-IR, FT-RAMAN AND SERS SPECTRA OF L-PROLINE. Semantic Scholar. Available at: [Link]

-

University of Oxford. (n.d.). Sample Preparation Protocol for ESI Accurate Mass Service. Department of Chemistry. Available at: [Link]

-

Iowa State University. (n.d.). NMR Sample Preparation. Chemical Instrumentation Facility. Available at: [Link]

-

ResearchGate. (n.d.). FT-IR spectra of (a) L-proline, (b) Fe3O4@L-proline, and (c) Fe3O.... Available at: [Link]

-

Chemistry LibreTexts. (n.d.). 7: FT-IR Spectroscopy (Experiment). Available at: [Link]

-

Liu, G., et al. (2005). NMR data collection and analysis protocol for high-throughput protein structure determination. PNAS. Available at: [Link]

-

Liko, I., et al. (2018). Preanalytical Strategies for Native Mass Spectrometry Analysis of Protein Modifications, Complexes, and Higher-Order Structures. MDPI. Available at: [Link]

-

Spectrometrics. (n.d.). Infrared Analysis of Fatty Acid Methyl Esters by Direct Deposition after Gas Chromatography. Available at: [Link]

-

ResearchGate. (n.d.). EI mass spectra of the TFA derivative of MA and their probable fragmentation pathway. Available at: [Link]

-

PrepChem.com. (n.d.). Synthesis of L-proline, methyl ester. Available at: [Link]

-

ResearchGate. (n.d.). 1H NMR spectra of trans-4-hydroxy-L-proline methyl ester. Available at: [Link]

-

Bruker. (n.d.). Guide to FT-IR Spectroscopy. Available at: [Link]

-

Raines, R. T. (n.d.). Supporting Information. Wiley-VCH. Available at: [Link]

-

Wenzel, T. J., & Chisholm, C. D. (2011). Second-Generation Synthesis and Analytical Application of TBBA for Chiral Analysis of Amino Acids and Oligopeptides by 1H and 19F NMR Spectroscopy. The Journal of Organic Chemistry. Available at: [Link]

-

iChemical. (n.d.). L-Proline methyl ester hydrochloride, CAS No. 2133-40-6. Available at: [Link]

-

Adina Elena, et al. (2012). Organic Compounds FT-IR Spectroscopy. ResearchGate. Available at: [Link]

-

ResearchGate. (n.d.). Tandem mass spectra of representative methylated C18:1 FFA (the m/z 297.... Available at: [Link]

-

Smith, B. C. (n.d.). Interpretation of Infrared Spectra, A Practical Approach. Wiley Analytical Science. Available at: [Link]

-

Reusch, W. (2016). Infrared (IR) Spectroscopy: A Quick Primer On Interpreting Spectra. Master Organic Chemistry. Available at: [Link]

-

The Royal Society of Chemistry. (n.d.). SUPPORTING INFORMATION. Available at: [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. masterorganicchemistry.com [masterorganicchemistry.com]

- 3. analyticalscience.wiley.com [analyticalscience.wiley.com]

- 4. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]

- 5. Guide to FT-IR Spectroscopy | Bruker [bruker.com]

- 6. mse.washington.edu [mse.washington.edu]

- 7. Sample Preparation Protocol for ESI Accurate Mass Service | Mass Spectrometry Research Facility [massspec.chem.ox.ac.uk]

An In-Depth Technical Guide to the N-Trifluoroacetylation of L-Proline Methyl Ester

This guide provides a comprehensive overview of the N-trifluoroacetylation of L-proline methyl ester, a critical transformation in synthetic organic chemistry. The trifluoroacetyl group serves as a valuable protecting group for the secondary amine of proline, enhancing its utility in peptide synthesis and as a chiral building block. Furthermore, the volatility of the resulting derivative makes it amenable to gas chromatographic analysis. This document will delve into the reaction mechanism, provide a detailed experimental protocol, and discuss the analytical methods for characterization, offering field-proven insights for researchers, scientists, and drug development professionals.

The Core Mechanism: A Nucleophilic Acyl Substitution

The N-trifluoroacetylation of L-proline methyl ester is a classic example of a nucleophilic acyl substitution reaction. The reaction proceeds through the attack of the nucleophilic secondary amine of L-proline methyl ester on the highly electrophilic carbonyl carbon of a trifluoroacetylating agent, most commonly trifluoroacetic anhydride (TFAA).

The key steps of the mechanism are as follows:

-

Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of the proline ring initiates a nucleophilic attack on one of the carbonyl carbons of trifluoroacetic anhydride. This forms a tetrahedral intermediate.

-

Leaving Group Departure: The tetrahedral intermediate is unstable and collapses, leading to the departure of a trifluoroacetate anion, a good leaving group.

-

Deprotonation: A base, often a tertiary amine like triethylamine or pyridine, removes the proton from the newly acylated nitrogen atom, yielding the final N-trifluoroacetyl-L-proline methyl ester and a trifluoroacetate salt of the base. The presence of a base is crucial to neutralize the trifluoroacetic acid byproduct, which would otherwise protonate the starting amine, rendering it non-nucleophilic.[1]

Reaction Components and Their Strategic Roles

A thorough understanding of each component's function is paramount for a successful and reproducible reaction.

| Component | Role | Rationale for Choice |

| L-Proline Methyl Ester | Substrate | The methyl ester protects the carboxylic acid functionality, preventing self-condensation and other side reactions.[2] |

| Trifluoroacetic Anhydride (TFAA) | Acylating Agent | TFAA is a highly reactive and volatile reagent, ensuring a rapid and clean reaction. Its volatility simplifies removal after the reaction is complete.[3] |

| Triethylamine (TEA) or Pyridine | Base | Acts as a proton scavenger, neutralizing the trifluoroacetic acid byproduct.[4] This prevents the protonation of the starting amine and drives the reaction to completion. |

| Anhydrous Dichloromethane (DCM) or other aprotic solvent | Solvent | An aprotic solvent is essential to prevent the hydrolysis of the highly reactive TFAA. DCM is a common choice due to its inertness and ability to dissolve the reactants.[5] |

A Field-Validated Experimental Protocol

This protocol is designed for robustness and high yield. All operations should be conducted in a well-ventilated fume hood due to the volatile and corrosive nature of the reagents.

Materials:

-

L-Proline methyl ester hydrochloride

-

Trifluoroacetic anhydride (TFAA)

-

Triethylamine (TEA), freshly distilled

-

Anhydrous Dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate solution

-

Brine (saturated aqueous sodium chloride solution)

-

Anhydrous magnesium sulfate or sodium sulfate

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Ice bath

-

Separatory funnel

-

Rotary evaporator

Step-by-Step Methodology:

-

Preparation of the Free Amine: To a solution of L-proline methyl ester hydrochloride (1 equivalent) in anhydrous DCM, add triethylamine (1.1 equivalents) at 0 °C under an inert atmosphere (e.g., nitrogen or argon). Stir the mixture for 30 minutes at this temperature. This in-situ generation of the free amine is a common and effective strategy.[6]

-

Addition of the Acylating Agent: Slowly add trifluoroacetic anhydride (1.2 equivalents) dropwise to the reaction mixture while maintaining the temperature at 0 °C. The slow addition is critical to control the exothermic nature of the reaction.

-

Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a suitable solvent system (e.g., ethyl acetate/hexanes).

-

Aqueous Work-up: Upon completion, quench the reaction by carefully adding saturated aqueous sodium bicarbonate solution. Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM.

-

Washing and Drying: Wash the combined organic layers sequentially with water and brine. Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

-

Solvent Removal and Purification: Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator. The crude product is often of high purity, but can be further purified by column chromatography on silica gel if necessary.

Sources

- 1. EP0239063A2 - Process for preparing N-omega-trifluoroacetyl amino acid - Google Patents [patents.google.com]

- 2. US5219741A - Method of making L-proline using an N-acyl-L-protine acylase - Google Patents [patents.google.com]

- 3. Trifluoroacetic anhydride- an important organic reagent_Chemicalbook [chemicalbook.com]

- 4. sigmaaldrich.com [sigmaaldrich.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. application.wiley-vch.de [application.wiley-vch.de]

Introduction: The Unique Stereochemical Landscape of Proline and the Influence of N-Trifluoroacetylation

An In-Depth Technical Guide to the Stereochemistry of N-Tfa-L-proline methyl ester

Proline, unique among the proteinogenic amino acids for its secondary amine integrated into a five-membered pyrrolidine ring, imposes significant conformational constraints on peptide backbones. This inherent rigidity is a cornerstone of protein structure, defining turns and stabilizing secondary structures. When the proline nitrogen is acylated, as in N-Tfa-L-proline methyl ester, a new layer of stereochemical complexity emerges. The introduction of the N-trifluoroacetyl (Tfa) group, which is both sterically demanding and strongly electron-withdrawing, profoundly influences the molecule's conformational equilibrium.

This guide provides a comprehensive exploration of the stereochemistry of N-Tfa-L-proline methyl ester, a molecule of significant interest in synthetic chemistry and as a model for understanding substituted proline residues in complex systems. We will dissect the critical stereochemical elements: the cis-trans isomerization of the tertiary amide bond and the puckering of the pyrrolidine ring. This analysis is grounded in the synthesis of field-proven insights with robust spectroscopic and computational validation, offering researchers and drug development professionals a definitive resource.

Part 1: The Conformational Dichotomy: Amide Bond Isomerization and Ring Pucker

The stereochemistry of N-Tfa-L-proline methyl ester is dominated by two interconnected conformational phenomena. Understanding their interplay is critical to predicting the molecule's behavior in solution and its reactivity.

The Tertiary Amide Bond: A Tunable cis/trans Switch

Unlike the secondary amides found in other acylated amino acids, which overwhelmingly favor a trans conformation, the tertiary amide bond in N-acyl prolines exhibits a relatively small energy difference between the cis and trans isomers. This leads to a dynamic equilibrium in solution, with both conformers often being significantly populated at room temperature.[1][2] The trifluoroacetyl group plays a decisive role in modulating this equilibrium. Its strong electron-withdrawing nature can weaken n → π* interactions that might otherwise stabilize certain conformations, thereby promoting more extended structures.[3]

The steric bulk of the Tfa group, juxtaposed with the ester moiety, governs the relative populations of the cis and trans states. The isomerization between these states is a crucial dynamic process that can influence everything from NMR spectral complexity to the stereochemical outcome of reactions where the molecule is used as a chiral auxiliary or catalyst.[4]

Caption: Cis-Trans isomerization equilibrium of the tertiary amide bond.

Pyrrolidine Ring Puckering: Subtle Yet Significant

The five-membered pyrrolidine ring is not planar. It adopts puckered, envelope-like conformations to relieve torsional strain. The two primary puckering modes are described by the endo and exo conformations, often denoted as "UP" and "DOWN" based on the displacement of the Cγ atom relative to the plane defined by the other ring atoms.[5] The crystal structure of L-proline itself shows an envelope conformation.[6]

The specific pucker of the ring is coupled to the cis/trans state of the amide bond. The steric interactions between the N-Tfa group, the Cα-methyl ester, and the ring protons dictate the most stable pucker for each amide isomer. This subtle conformational feature is critical, as it positions substituents in distinct spatial arrangements, which is a key factor in stereoselective synthesis.[7]

Part 2: Synthesis and Characterization

The preparation and rigorous characterization of N-Tfa-L-proline methyl ester are foundational to any stereochemical study. The following protocol provides a reliable method for its synthesis.

Experimental Protocol 1: Synthesis of N-Tfa-L-proline methyl ester

This two-step procedure involves the esterification of L-proline followed by N-trifluoroacetylation.

Step A: Synthesis of L-Proline Methyl Ester Hydrochloride

-

Setup: Suspend L-proline (10.0 g, 86.9 mmol) in 150 mL of anhydrous methanol in a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser.

-

Reaction: Cool the suspension to 0 °C in an ice bath. Slowly add thionyl chloride (9.5 mL, 130 mmol) dropwise over 30 minutes. Causality: Thionyl chloride reacts with methanol in situ to generate HCl gas and methyl sulfite, which facilitates the Fischer esterification. Adding it slowly at 0 °C controls the exothermic reaction.

-

Reflux: After the addition is complete, remove the ice bath and heat the mixture to reflux for 4 hours. The solution should become clear.

-

Workup: Cool the reaction to room temperature and remove the solvent under reduced pressure using a rotary evaporator. The resulting white solid is L-proline methyl ester hydrochloride.[8] It can be used in the next step without further purification, though recrystallization from methanol/ether can be performed if necessary.

Step B: N-Trifluoroacetylation

-

Setup: Dissolve the L-proline methyl ester hydrochloride (14.4 g, 86.9 mmol) in 150 mL of anhydrous dichloromethane (DCM) in a 500 mL round-bottom flask. Add triethylamine (26.4 mL, 191 mmol) to neutralize the hydrochloride and act as a base. Cool the solution to 0 °C.

-

Reaction: Add trifluoroacetic anhydride (TFAA) (14.7 mL, 104 mmol) dropwise to the stirred solution. Causality: TFAA is a highly reactive acylating agent. The reaction is exothermic and performed at 0 °C to prevent side reactions. Triethylamine scavenges the trifluoroacetic acid byproduct.

-

Completion: Allow the reaction to warm to room temperature and stir for 12 hours.

-

Purification:

-

Wash the organic layer sequentially with 100 mL of 1 M HCl, 100 mL of saturated aqueous NaHCO₃, and 100 mL of brine.

-

Dry the organic phase over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexanes) to yield N-Tfa-L-proline methyl ester as a colorless oil.[9]

-

Self-Validating Characterization:

-

¹H and ¹³C NMR: Confirm the structure and assess the cis/trans isomer ratio by integrating characteristic peaks.

-

Mass Spectrometry (MS): Verify the molecular weight.

-

Optical Rotation: Confirm the retention of the (L) stereocenter.

Part 3: Probing the Stereochemistry: Spectroscopic and Computational Methods

A combination of advanced spectroscopic techniques and theoretical calculations is required to fully elucidate the stereochemical nuances of N-Tfa-L-proline methyl ester in solution.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for studying the cis/trans isomerization and ring conformation in solution. Due to the slow interconversion (on the NMR timescale) between the cis and trans amide isomers, separate sets of signals are observed for each species in both ¹H and ¹³C spectra.

| NMR Signal | Typical Chemical Shift (ppm) - trans isomer | Typical Chemical Shift (ppm) - cis isomer | Rationale for Difference |

| Cβ | ~31-32 | ~29-30 | The Cβ is shielded in the cis isomer due to the gamma-gauche effect from the carbonyl oxygen of the Tfa group. |

| Cγ | ~24-25 | ~22-23 | The Cγ is also shielded in the cis isomer due to steric compression. |

| Cα | ~59-60 | ~58-59 | The chemical shift of Cα is also sensitive to the amide bond conformation. |

| Hα | ~4.5-4.6 | ~4.7-4.8 | Hα is often deshielded in the cis isomer. |

Table 1: Representative ¹³C and ¹H NMR chemical shift differences between cis and trans isomers of N-acyl prolines.

Experimental Protocol 2: Conformational Analysis by NMR

-

Sample Preparation: Prepare a ~10-20 mg/mL solution of N-Tfa-L-proline methyl ester in a suitable deuterated solvent (e.g., CDCl₃, CD₃CN). The choice of solvent can influence the cis/trans ratio.

-

¹H and ¹³C Spectra: Acquire standard 1D ¹H and ¹³C spectra. Identify the two sets of peaks corresponding to the cis and trans isomers and determine their population ratio by integrating the ¹H signals (e.g., the well-resolved Hα or methoxy protons).

-

2D NOESY/ROESY: Acquire a 2D NOESY or ROESY spectrum. Causality: These experiments detect through-space correlations. A key diagnostic is the correlation between Hα and the protons on the Cδ of the pyrrolidine ring.

-

trans isomer: A strong NOE correlation will be observed between Hα and Hδ.

-

cis isomer: A strong NOE correlation will be observed between Hα and Hα of the preceding residue (not applicable here) or other nearby protons, but the Hα-Hδ correlation will be weak or absent.

-

-

Coupling Constants (³J): Analyze the multiplicity of the proton signals to extract ³J coupling constants, which can provide information about the dihedral angles and thus the ring pucker via the Karplus equation.

Caption: Workflow for determining solution conformation using NMR.

Vibrational Circular Dichroism (VCD) Spectroscopy

VCD measures the differential absorption of left and right circularly polarized infrared light by a chiral molecule.[10] It is an exceptionally powerful technique for determining the absolute configuration of molecules in solution, serving as a robust alternative to X-ray crystallography.[11] The VCD spectrum is highly sensitive to the entire 3D structure of the molecule, including the contributions from all conformers present in solution.

Experimental Protocol 3: Absolute Configuration by VCD

-

Computational Modeling (Pre-experiment):

-

Perform a conformational search for both the (R)- and (S)-enantiomers of N-Tfa-L-proline methyl ester using computational chemistry software (e.g., Gaussian, Q-Chem).

-

Identify all low-energy conformers (cis/trans isomers and different ring puckers).

-

Optimize the geometry and calculate the vibrational frequencies and VCD intensities for each low-energy conformer using Density Functional Theory (DFT), for example, at the B3LYP/6-31G(d) level of theory.[11]

-

Generate a Boltzmann-averaged calculated VCD spectrum based on the relative energies of the conformers.

-

-

Experimental Measurement:

-

Prepare a concentrated solution (~50-100 mg/mL) of the synthesized N-Tfa-L-proline methyl ester in a suitable solvent (e.g., CCl₄, CDCl₃). Causality: High concentration is needed to obtain a good signal-to-noise ratio, and the solvent must have windows of transparency in the IR region of interest (typically 1800-900 cm⁻¹).

-

Acquire the VCD and IR absorption spectra on a VCD spectrometer.[10]

-

-

Comparison and Assignment:

-

Compare the experimental VCD spectrum with the Boltzmann-averaged calculated spectra for the (R)- and (S)-enantiomers.

-

A good match in the sign and relative intensity of the major VCD bands between the experimental spectrum and one of the calculated spectra allows for an unambiguous assignment of the absolute configuration.[11]

-

Part 4: Applications in Asymmetric Synthesis

The well-defined, yet tunable, stereochemical environment of N-Tfa-L-proline methyl ester and related proline derivatives makes them valuable tools in asymmetric synthesis. They can be employed as chiral building blocks or as organocatalysts.[12][13] The predictable facial shielding created by the pyrrolidine ring and its substituents can direct the approach of reagents, leading to high diastereoselectivity in reactions such as alkylations, aldol reactions, and Mannich reactions.[7][14] The N-Tfa group, by influencing the cis/trans ratio and the electronic nature of the nitrogen, can be used to fine-tune the catalyst's reactivity and selectivity for specific transformations.

Conclusion

The stereochemistry of N-Tfa-L-proline methyl ester is a rich and complex subject dictated by the subtle interplay between the cis-trans amide bond isomerization and the puckering of the pyrrolidine ring. The N-trifluoroacetyl group is not a passive substituent; its electronic and steric properties actively shape the conformational landscape. A multi-faceted approach, combining meticulous synthesis, high-resolution NMR spectroscopy, and chiroptical methods like VCD, is essential for a complete understanding. This detailed knowledge is not merely academic; it provides a powerful platform for the rational design of chiral catalysts and auxiliaries, enabling the stereocontrolled synthesis of complex molecules for research, materials science, and drug development.

References

-

Conformational Analysis and Intramolecular Interactions of L-Proline Methyl Ester and Its N-Acetylated Derivative through Spectroscopic and Theoretical Studies. ResearchGate. Available from: [Link]

-

Conformational Analysis of Trifluoroacetyl Triflate, CF3C(O)OSO2CF3: Experimental Vibrational and DFT Investigation. MDPI. Available from: [Link]

-

Vibrational circular dichroism spectra of unblocked proline oligomers. PubMed. Available from: [Link]

-

Stereoselective Synthesis of Quaternary Proline Analogues. National Institutes of Health (NIH). Available from: [Link]

-

N-Amino-l-Proline Methyl Ester from an Australian Fish Gut-Derived Fungus: Challenging the Distinction between Natural Product and Artifact. MDPI. Available from: [Link]

-

Conformational landscape of substituted prolines. National Institutes of Health (NIH). Available from: [Link]

-

L-Proline, 2-methyl-. Organic Syntheses. Available from: [Link]

-

Vibrational circular dichroism spectra of proline in water at different pH values. Europe PMC. Available from: [Link]

-

Structural insight into proline cis/trans isomerization of unfolded proteins catalyzed by the trigger factor chaperone. National Institutes of Health (NIH). Available from: [Link]

-

Asymmetric Synthesis and Catalytic Activity of 3-Methyl-β-proline in Enantioselective anti-Mannich-type Reactions. ACS Publications. Available from: [Link]

-

Gas chromatography and mass spectrometry of n-trifluoro-acetyl amino acid isopropyl. University of Pretoria. Available from: [Link]

-

Conformational analysis and intramolecular interactions of L-proline methyl ester and its N-acetylated. Amazon S3. Available from: [Link]

-

Cis-trans isomerization and puckering of proline residue. PubMed. Available from: [Link]

- Method for preparation of alpha-methyl-l-proline.Google Patents.

-

Redetermination of the solvent-free crystal structure of l-proline. National Institutes of Health (NIH). Available from: [Link]

-

The Application of L-Proline as an Enzyme Mimic and Further New Asymmetric Syntheses Using Small Organic Molecules as Chiral Catalysts. ResearchGate. Available from: [Link]

-

¹H-NMR spectra of trans-4-hydroxy- L -proline methyl ester hydrochloride salt. ResearchGate. Available from: [Link]

-

Development of L-Proline-Based Chiral Ionic Liquids for Asymmetric Michael Reaction. MDPI. Available from: [Link]

-

Structural Characterization of Chiral Molecules Using Vibrational Circular Dichroism Spectroscopy. DTU Research Database. Available from: [Link]

-

Proline-Aromatic Sequences Stabilize Turns via C–H/π interactions in both cis-Proline and trans. ChemRxiv. Available from: [Link]

-

Electronic Supplementary Information. The Royal Society of Chemistry. Available from: [Link]

-

N-Boc-trans-4-hydroxy-L-proline methyl ester. SpectraBase. Available from: [Link]

-

Synthesis of L-proline, methyl ester. PrepChem.com. Available from: [Link]

-

Instrumentation for Vibrational Circular Dichroism Spectroscopy: Method Comparison and Newer Developments. MDPI. Available from: [Link]

-

NMR conformational analysis of cis and trans proline isomers in the neutrophil chemoattractant, N-acetyl-proline-glycine-proline. ResearchGate. Available from: [Link]

-

Controlled synthesis of thermoresponsive polymers derived from L-proline via RAFT polymerization. The Royal Society of Chemistry. Available from: [Link]

-

New method for asymmetric N,N-acetal synthesis promises advances in drug development. ScienceDaily. Available from: [Link]

-

Cis-trans isomerization at a proline opens the pore of a neurotransmitter-gated ion channel. PubMed. Available from: [Link]

-

Supporting Information: Syntheses of N-labeled pre-queuosine nucleobase derivatives. Beilstein Journals. Available from: [Link]

-

Applications of Vibrational Circular Dichroism for Determining Absolute Configuration in Early Drug Discovery. American Laboratory. Available from: [Link]

Sources

- 1. Structural insight into proline cis/trans isomerization of unfolded proteins catalyzed by the trigger factor chaperone - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Conformational landscape of substituted prolines - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Cis-trans isomerization at a proline opens the pore of a neurotransmitter-gated ion channel - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Cis-trans isomerization and puckering of proline residue - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Redetermination of the solvent-free crystal structure of l-proline - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Stereoselective Synthesis of Quaternary Proline Analogues - PMC [pmc.ncbi.nlm.nih.gov]

- 8. L-Proline Methyl Ester Hydrochloride | 2133-40-6 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

- 9. uh-ir.tdl.org [uh-ir.tdl.org]

- 10. Instrumentation for Vibrational Circular Dichroism Spectroscopy: Method Comparison and Newer Developments [mdpi.com]

- 11. americanlaboratory.com [americanlaboratory.com]

- 12. researchgate.net [researchgate.net]

- 13. mdpi.com [mdpi.com]

- 14. pubs.acs.org [pubs.acs.org]

Methodological & Application

The Strategic Application of N-Tfa-L-proline Methyl Ester in Peptide Synthesis: A Guide for Researchers

Introduction: Navigating the Challenges of Proline Incorporation in Peptide Synthesis

The unique cyclic structure of proline confers significant conformational constraints on peptides, making it a crucial residue for inducing turns and stabilizing secondary structures. However, its secondary amine and sterically hindered nature present considerable challenges in peptide synthesis. These challenges include slow coupling kinetics, a propensity for diketopiperazine formation, and the risk of racemization.[1][2] The strategic selection of protecting groups for both the N-terminus and C-terminus of proline is therefore paramount to mitigating these issues and achieving high-yield, high-purity synthesis of proline-containing peptides.

This application note provides a comprehensive guide to the use of N-Tfa-L-proline methyl ester, a versatile building block for solution-phase peptide synthesis (SPPS). We will delve into the rationale behind the use of the trifluoroacetyl (Tfa) protecting group for the amine and the methyl ester for the carboxyl group, providing detailed protocols for its application and offering insights into the underlying chemical principles. This guide is intended for researchers, scientists, and drug development professionals seeking to optimize the synthesis of complex proline-containing peptides.

The Rationale for N-Tfa-L-proline Methyl Ester: A Two-Fold Strategy

The choice of N-Tfa-L-proline methyl ester is a deliberate one, addressing key challenges in peptide synthesis through a synergistic combination of N-terminal and C-terminal protecting groups.

The Trifluoroacetyl (Tfa) Group: A Robust and Labile N-Terminal Protection

The trifluoroacetyl group offers a unique set of properties that make it advantageous for protecting the secondary amine of proline:

-

Facile Introduction: The Tfa group can be readily introduced onto the proline nitrogen.

-

Stability: It is stable to the acidic conditions often used for the removal of other protecting groups like Boc (tert-butoxycarbonyl).

-

Mild Removal: The Tfa group can be cleaved under mild basic conditions, such as with dilute sodium hydroxide or piperidine, which are orthogonal to many other protecting group strategies.[3] This orthogonality is crucial for complex, multi-step syntheses.

-

Activation without Racemization: N-Tfa-protected amino acids can be converted to their corresponding acid chlorides, enabling efficient coupling with minimal risk of racemization, a significant concern with many other activation methods for proline derivatives.[4]

The Methyl Ester: A Simple and Effective C-Terminal Protection

The methyl ester provides a straightforward and reliable method for protecting the carboxylic acid of proline during the initial coupling steps:

-

Ease of Preparation: L-proline methyl ester is a commercially available and relatively inexpensive starting material.

-

Sufficient Stability: The methyl ester is stable under the conditions required for coupling the subsequent amino acid.

-

Controlled Deprotection: The methyl ester can be selectively cleaved via saponification (hydrolysis with a base), typically after the peptide backbone has been extended, to reveal the free carboxylate for further coupling or final deprotection.

This combination of an acid-stable, base-labile N-terminal protecting group and a base-labile C-terminal protecting group provides a robust strategy for the controlled, stepwise synthesis of proline-containing dipeptides and larger peptide fragments in solution.

Experimental Protocols

The following protocols provide a step-by-step guide for the use of N-Tfa-L-proline methyl ester in a typical solution-phase peptide synthesis workflow.

Protocol 1: Coupling of N-Tfa-L-proline with an Amino Acid Ester

This protocol describes the coupling of N-Tfa-L-proline with the methyl ester of another amino acid (e.g., Alanine methyl ester) to form a dipeptide. The activation of the carboxylic acid of N-Tfa-L-proline is a critical step.

Materials:

-

N-Tfa-L-proline

-

Amino acid methyl ester hydrochloride (e.g., H-Ala-OMe·HCl)

-

Thionyl chloride (SOCl₂) or Oxalyl chloride ((COCl)₂)

-

Anhydrous dichloromethane (DCM)

-

Triethylamine (TEA) or N,N-Diisopropylethylamine (DIPEA)

-

Anhydrous diethyl ether

-

Standard laboratory glassware and stirring equipment

-

Inert atmosphere (Nitrogen or Argon)

Procedure:

-

Preparation of N-Tfa-L-prolyl chloride:

-

In a round-bottom flask under an inert atmosphere, dissolve N-Tfa-L-proline (1 equivalent) in anhydrous DCM.

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add thionyl chloride (1.1 equivalents) or oxalyl chloride (1.1 equivalents) dropwise with stirring.

-

Allow the reaction to stir at 0 °C for 1 hour, then warm to room temperature and stir for an additional 2 hours.

-

Remove the solvent and excess reagent in vacuo to obtain the crude N-Tfa-L-prolyl chloride. This should be used immediately in the next step.

-

-

Coupling Reaction:

-

In a separate flask, suspend the amino acid methyl ester hydrochloride (1 equivalent) in anhydrous DCM.

-

Cool the suspension to 0 °C and add triethylamine (2.2 equivalents) dropwise to neutralize the hydrochloride and provide a basic environment for the coupling. Stir for 15 minutes.

-

Dissolve the freshly prepared N-Tfa-L-prolyl chloride in a minimal amount of anhydrous DCM and add it dropwise to the amino acid ester solution at 0 °C.

-

Allow the reaction to stir at 0 °C for 1 hour and then at room temperature overnight.

-

-

Work-up and Purification:

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Once the reaction is complete, dilute the mixture with DCM and wash sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

-

The crude dipeptide can be purified by flash column chromatography on silica gel to yield the pure N-Tfa-L-Pro-Xaa-OMe.

-

Diagram of the Coupling Workflow:

Caption: Workflow for the coupling of N-Tfa-L-proline.

Protocol 2: Deprotection of the N-Tfa Group

This protocol describes the removal of the trifluoroacetyl group from the newly synthesized dipeptide.

Materials:

-

N-Tfa-dipeptide methyl ester

-

0.1 M Sodium hydroxide (NaOH) in methanol/water or 20% Piperidine in DMF

-

Dowex 50W-X8 resin (H⁺ form) or equivalent cation exchange resin

-

Methanol

-

Dichloromethane (DCM)

Procedure:

-

Tfa Deprotection:

-

Dissolve the N-Tfa-dipeptide methyl ester (1 equivalent) in a mixture of methanol and water (e.g., 4:1 v/v).

-

Cool the solution to 0 °C.

-

Slowly add 0.1 M NaOH solution (1.1 equivalents) dropwise with stirring.

-

Monitor the reaction by TLC. The reaction is typically complete within 1-2 hours.

-

Alternative: Dissolve the N-Tfa-dipeptide methyl ester in 20% piperidine in DMF and stir at room temperature for 1-2 hours.

-

-

Work-up and Isolation:

-

If using NaOH, neutralize the reaction mixture to pH 7 with Dowex 50W-X8 resin (H⁺ form). Filter off the resin and wash with methanol.

-

If using piperidine, concentrate the reaction mixture in vacuo to remove the piperidine and DMF.

-

Concentrate the filtrate in vacuo to obtain the crude deprotected dipeptide methyl ester.

-

The crude product can be purified by chromatography if necessary, or used directly in the next step.

-

Protocol 3: Saponification of the Methyl Ester

This protocol describes the cleavage of the C-terminal methyl ester to yield the dipeptide with a free carboxylic acid, ready for coupling to another amino acid or for final deprotection.

Materials:

-

Dipeptide methyl ester

-

1 M Sodium hydroxide (NaOH)

-

Methanol or Tetrahydrofuran (THF)

-

1 M Hydrochloric acid (HCl)

-

Ethyl acetate (EtOAc)

Procedure:

-

Saponification:

-

Dissolve the dipeptide methyl ester (1 equivalent) in methanol or THF.

-

Add 1 M NaOH (1.5 equivalents) and stir the mixture at room temperature.

-

Monitor the reaction by TLC until the starting material is consumed (typically 2-4 hours).

-

-

Work-up and Isolation:

-

Remove the organic solvent in vacuo.

-

Dissolve the residue in water and cool to 0 °C.

-

Acidify the aqueous solution to pH 2-3 with 1 M HCl.

-

Extract the product with ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo to yield the dipeptide with a free carboxylic acid.

-

Data Summary and Considerations

| Step | Key Reagents | Typical Conditions | Monitoring | Key Considerations |

| Activation & Coupling | SOCl₂ or (COCl)₂, TEA/DIPEA | 0 °C to RT, Anhydrous | TLC | Immediate use of acid chloride is crucial. Proper stoichiometry of base is important. |

| N-Tfa Deprotection | 0.1 M NaOH or 20% Piperidine/DMF | 0 °C to RT | TLC | Over-exposure to strong base can lead to side reactions. Careful neutralization is required. |

| Methyl Ester Saponification | 1 M NaOH | RT | TLC | Avoid prolonged reaction times to minimize potential racemization of the C-terminal residue. |

Troubleshooting and Scientific Insights

-

Monitoring Coupling to Proline: As proline is a secondary amine, the standard Kaiser test for primary amines will give a false negative (a yellow to reddish-brown color instead of the characteristic blue). The chloranil test or the isatin test are more reliable for monitoring the completion of coupling to a proline residue.[5]

-

Preventing Diketopiperazine Formation: Diketopiperazine formation is a major side reaction, especially with dipeptides where proline is the C-terminal or penultimate residue.[1] Performing the coupling and subsequent deprotection steps at low temperatures can help to minimize this side reaction. Using N-Tfa-L-proline methyl ester in solution-phase synthesis allows for greater control over reaction conditions compared to solid-phase synthesis, which can also help to mitigate this issue.

-

Racemization Control: While the N-Tfa group is generally effective at suppressing racemization during activation, it is still crucial to maintain low temperatures during the formation of the acid chloride and the coupling reaction. The choice of coupling reagents and solvents can also influence the extent of racemization.

Conclusion

N-Tfa-L-proline methyl ester is a valuable and strategic building block for the solution-phase synthesis of proline-containing peptides. The orthogonal protection strategy it offers, combined with the ability to activate the carboxyl group with minimal racemization, provides a robust method for overcoming the inherent challenges of incorporating proline into peptide chains. By carefully controlling reaction conditions and employing appropriate monitoring techniques, researchers can leverage the unique properties of this reagent to achieve efficient and high-fidelity synthesis of complex peptides for a wide range of applications in research and drug discovery.

References

-

Use of N-trifluoroacetyl-protected amino acid chlorides in peptide coupling reactions with virtually complete preservation of stereochemistry. Request PDF. [Link]

-

Monitoring of Peptide Coupling and Capping; Coupling Tests. AAPPTec. [Link]

-

Mechanisms and prevention of trifluoroacetylation in solid-phase peptide synthesis. National Institutes of Health. [Link]

-

Planning a Peptide Synthesis. AAPPTec. [Link]

-

Mechanistic Study of Diketopiperazine Formation during Solid-Phase Peptide Synthesis of Tirzepatide. ACS Omega. [Link]

-

Proline Editing: A General and Practical Approach to the Synthesis of Functionally and Structurally Diverse Peptides. Analysis of Steric versus Stereoelectronic Effects of 4-Substituted Prolines on Conformation within Peptides. PMC. [Link]

-

9.2 Synthesis of Peptides Containing Proline Analogues. Thieme Chemistry. [Link]

-

Introduction to Peptide Synthesis. Master Organic Chemistry. [Link]

-

gas chromatography amd mass spectrometry of n-trifluoro- acetyl amino acid isopropyl. Iowa State University. [Link]

-

Aggregation, Racemization and Side Reactions in Peptide Synthesis. AAPPTec. [Link]

-

SYNTHESIS OF CHIRAL TRIAZINE COUPLING REAGENTS BASED ON ESTERS OF N-ALKYLPROLINE AND THEIR APPLICATION IN THE ENANTIOSELECTIVE I. Polish Journal of Chemistry. [Link]

-

Investigation of the formation mechanism of proline-containing cyclic dipeptide from the linear peptide. PubMed. [Link]

-

Unexpected racemization of proline or hydroxy-proline phenacyl ester during coupling reactions with Boc-amino acids. PubMed. [Link]

-

Amino Acid Derivatives for Peptide Synthesis. AAPPTec. [Link]

- Process for preparing N-omega-trifluoroacetyl amino acid.

-

Formation and stability of the enolates of N-protonated proline methyl ester and proline zwitterion in aqueous solution: a nonenzymatic model for the first step in the racemization of proline catalyzed by proline racemase. PubMed. [Link]

- Use of trifluoroacetamide for n-terminal protection.

-

Trifluoroacetylation of amino acids and peptides by ethyl trifluoroacetate. The Journal of Organic Chemistry. [Link]

-

A General and Practical Approach to the Synthesis of Functionally and Structurally Diverse Peptides. Analysis of Steric versus Stereoelectronic Effects of 4-Substituted Prolines on Conformation within Peptides. Journal of the American Chemical Society. [Link]

-

Recent developments in chemical deprotection of ester functional group. ResearchGate. [Link]

-

Kinetics of diketopiperazine formation using model peptides. PubMed. [Link]

-

Recent Advances in the Synthesis of C-Terminally Modified Peptides. PMC. [Link]

-

N-Terminal Selective C H Azidation of Proline-Containing Peptides. Infoscience. [Link]

-

Prevention of TFA ester formation during Boc + Acetonide deprotection. Reddit. [Link]

- Method for preparation of alpha-methyl-l-proline.

-

L-Proline, 2-methyl. Organic Syntheses. [Link]

-

Peptides as Therapeutic Agents: Challenges and Opportunities in the Green Transition Era. MDPI. [Link]

-

Practical Synthesis Guide to Solid Phase Peptide Chemistry. AAPPTec. [Link]

-

Monitoring of Peptide Coupling and Capping; Coupling Tests. AAPPTec. [Link]

Sources

N-Tfa-L-proline methyl ester in asymmetric catalysis.

Application Note: N-Tfa-L-Proline Methyl Ester in Chiral Resolution & Ligand Design

Executive Summary

N-Trifluoroacetyl-L-proline methyl ester (N-Tfa-L-Pro-OMe) serves as a cornerstone intermediate in asymmetric synthesis and analytical chemistry. Unlike L-proline itself, which is a celebrated organocatalyst, the N-Tfa methyl ester derivative functions primarily as a chiral building block and a volatile analytical standard . Its unique electronic properties—imparted by the strongly electron-withdrawing trifluoroacetyl group—render it indispensable for two critical applications:

-

Gas Chromatography (GC) Enantioseparation: It acts as the volatile derivative required to determine the enantiomeric excess (ee) of proline samples and serves as the monomeric precursor for peptide-based Chiral Stationary Phases (CSPs), such as the industry-standard Chirasil-Val.

-

Ligand Synthesis: It is the stable, storable precursor to N-Tfa-L-prolyl chloride, a reactive electrophile used to introduce chiral leverage into larger ligand architectures.

This guide provides high-fidelity protocols for its synthesis, analytical utilization, and application in designing chiral selectors.

Chemical Profile & Mechanistic Insight

| Property | Specification |

| IUPAC Name | Methyl (2S)-1-(trifluoroacetyl)pyrrolidine-2-carboxylate |

| CAS Number | 88372-20-1 (Generic/isomer specific variants exist) |

| Molecular Formula | C₈H₁₀F₃NO₃ |

| Molecular Weight | 225.17 g/mol |

| Physical State | Colorless oil / Low-melting solid |

| Boiling Point | ~100–105 °C (at reduced pressure) |

| Chiral Stability | High (Resistance to racemization < 60°C) |

Mechanistic Function

The Trifluoroacetyl (TFA) group plays a dual role:

-

Volatility Enhancement: By removing the zwitterionic character of the amino acid and blocking Hydrogen-bond donation, the TFA group significantly increases volatility, making the compound suitable for GC analysis.

-

Electronic Activation: In synthetic applications, the TFA group pulls electron density from the nitrogen, reducing its basicity. This prevents the nitrogen from interfering during the activation of the carboxyl group (e.g., converting the ester to an acid chloride), thereby suppressing racemization pathways involving oxazolone formation.

Experimental Protocols

Protocol A: High-Purity Synthesis of N-Tfa-L-Proline Methyl Ester

Objective: Synthesize >99% ee N-Tfa-L-Pro-OMe from L-Proline.

Reagents:

-

L-Proline (99%+ enantiopurity)[1]

-

Thionyl Chloride (SOCl₂)

-

Methanol (Anhydrous)

-

Trifluoroacetic Anhydride (TFAA)

-

Dichloromethane (DCM)

Workflow:

-

Esterification (In-Situ Acid Chloride Method):

-

Suspend L-Proline (10.0 g, 86.9 mmol) in anhydrous Methanol (100 mL) at 0°C.

-

Dropwise add Thionyl Chloride (7.0 mL, 95.6 mmol) over 30 mins. Caution: Exothermic/Gas evolution.

-

Reflux for 3 hours.[2][3] Monitor by TLC (disappearance of solid proline).

-

Concentrate in vacuo to yield L-Proline Methyl Ester Hydrochloride (L-Pro-OMe·HCl) as a white solid.

-

-

N-Acylation (Trifluoroacetylation):

-

Resuspend the crude L-Pro-OMe·HCl in dry DCM (150 mL).

-

Add Triethylamine (2.5 eq) to neutralize the HCl and free the amine. Cool to 0°C.[3]

-

Add Trifluoroacetic Anhydride (TFAA) (1.2 eq) dropwise.

-

Stir at room temperature for 2 hours.

-

-

Work-up & Purification:

-

Wash organic layer with 1M HCl (2x), sat. NaHCO₃ (2x), and Brine.

-

Dry over MgSO₄ and concentrate.

-

Purification: Vacuum distillation (Kugelrohr) is preferred over column chromatography to ensure removal of trace volatiles without risk of hydrolysis.

-

Validation:

-

¹H NMR (CDCl₃): Confirm methyl ester singlet (~3.7 ppm) and absence of NH protons.

-

GC-MS: Single peak, m/z 225.

Protocol B: Determination of Enantiomeric Excess (ee) via Chiral GC

Objective: Use N-Tfa-L-Pro-OMe formation to measure the optical purity of a proline sample.

Context: Direct GC of amino acids is impossible due to low volatility. This "double derivatization" (Esterification + Acylation) is the gold standard for chiral analysis.

Step-by-Step:

-

Sample Prep: Take ~5 mg of the unknown Proline sample.

-

Methylation: Add 0.5 mL of 3N HCl in Methanol. Heat at 100°C for 30 mins in a sealed vial. Evaporate to dryness under N₂ stream.

-

Acylation: Add 0.5 mL Trifluoroacetic Anhydride (TFAA). Heat at 60°C for 15 mins. Evaporate to dryness.

-

Reconstitution: Dissolve residue in 1 mL Ethyl Acetate.

-

GC Analysis:

-

Column: Chirasil-Val (or equivalent chiral stationary phase like Rt-βDEX).

-

Carrier Gas: Helium or Hydrogen.

-

Temp Program: 80°C (hold 2 min) → Ramp 5°C/min → 180°C.

-

Detection: FID or MS.

-

Result Interpretation:

-

L-Enantiomer elutes after D-Enantiomer on Chirasil-Val phases (typically).

-

Calculate ee% = [(Area L - Area D) / (Area L + Area D)] × 100.

Application Note: Synthesis of Chiral Stationary Phases (CSPs)

The N-Tfa-L-Proline methyl ester is the starting material for creating "Chirasil-Val" type GC phases. These phases rely on the principle of hydrogen-bonding recognition between the analyte and the chiral selector anchored to a polysiloxane backbone.

Pathway Visualization (DOT):

Caption: Figure 1 illustrates the transformation of L-Proline into a Chiral Stationary Phase selector, highlighting the N-Tfa ester as the pivotal stable intermediate.[4][1][2][3][5][6][7][8][9][10][11][12]

Troubleshooting & Critical Parameters

| Issue | Probable Cause | Corrective Action |

| Low Yield in Acylation | Moisture in DCM or old TFAA reagent. | Use freshly distilled DCM and store TFAA under inert atmosphere. |

| Racemization | High temperature during esterification or basic work-up. | Keep esterification <0°C initially. Use mild bases (NaHCO₃) and avoid prolonged exposure to high pH. |